molecular formula C19H22ClN B15289958 N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine Hydrochloride

N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine Hydrochloride

Cat. No.: B15289958
M. Wt: 299.8 g/mol
InChI Key: LHQVYHGALMEVHN-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine Hydrochloride: is a chemical compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes an indene moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine Hydrochloride typically involves the reaction of 3-phenyl-1H-indene with N,N-dimethylaminoethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halogens, nucleophiles, bases like sodium hydride or potassium carbonate.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated derivatives, substituted amines.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

  • N,N-Dimethyl-2-(3-phenyl-1H-indol-2-yl)ethanamine Hydrochloride
  • N,N-Dimethyl-2-(3-phenyl-1H-benzimidazol-2-yl)ethanamine Hydrochloride

Comparison: While these compounds share structural similarities, N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine Hydrochloride is unique due to its indene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C19H22ClN

Molecular Weight

299.8 g/mol

IUPAC Name

N,N-dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C19H21N.ClH/c1-20(2)13-12-17-14-16-10-6-7-11-18(16)19(17)15-8-4-3-5-9-15;/h3-11H,12-14H2,1-2H3;1H

InChI Key

LHQVYHGALMEVHN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=C(C2=CC=CC=C2C1)C3=CC=CC=C3.Cl

Origin of Product

United States

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